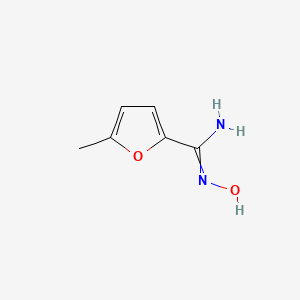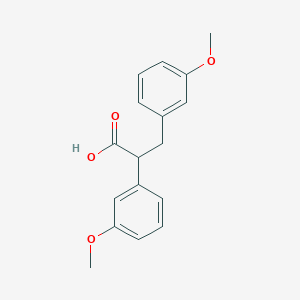
2,3-Bis(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on charcoal for the reduction step .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on charcoal (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives
Applications De Recherche Scientifique
2,3-Bis(3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, it may inhibit specific enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Uniqueness
2,3-Bis(3-methoxyphenyl)propanoic acid is unique due to the presence of two methoxyphenyl groups, which may enhance its antioxidant properties compared to similar compounds with only one methoxyphenyl group.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
2,3-bis(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-5-12(9-14)10-16(17(18)19)13-6-4-8-15(11-13)21-2/h3-9,11,16H,10H2,1-2H3,(H,18,19) |
Clé InChI |
ZLDXFADKKNHPRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


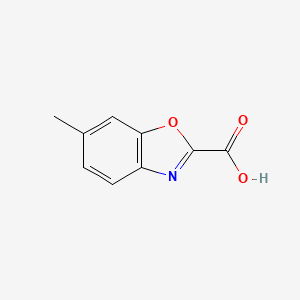

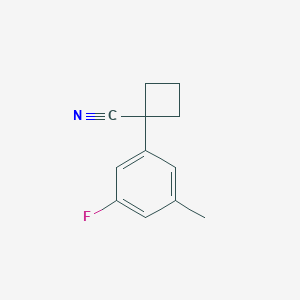

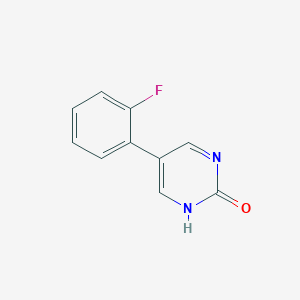
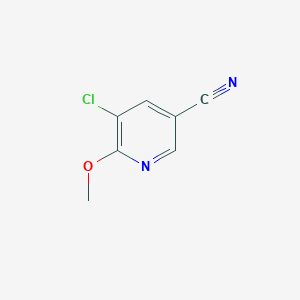
![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)



![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B11723326.png)

